molecular formula C32H37NO5S B1201084 d-Propoxyphene napsylate hydrate CAS No. 26570-10-5

d-Propoxyphene napsylate hydrate

Katalognummer: B1201084
CAS-Nummer: 26570-10-5
Molekulargewicht: 547.7 g/mol
InChI-Schlüssel: VZPXFHVJUUSVLH-MYXGOWFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propoxyphene Napsylate is a synthetic diphenyl propionate derivative structurally related to methadone, Propoxyphene Napsylate acts as a central narcotic and analgesic agent by interaction with mu opioid receptors, but with less selectivity then morphine. The dextro-isomer has analgesic effect, while the levo-isomer exerts an antitussive effect. The napsylate salt allows better dosage formulation than the hydrochloride salt. (NCI04)
See also: Propoxyphene (has active moiety);  Acetaminophen;  Propoxyphene Napsylate (component of);  Aspirin;  propoxyphene napsylate (component of).

Biologische Aktivität

d-Propoxyphene napsylate hydrate is a centrally acting analgesic compound that has been used primarily for the management of mild to moderate pain. It is a salt form of propoxyphene, which is chemically related to methadone. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolism, analgesic effects, and safety profile based on diverse scientific sources.

Chemical Structure and Properties

d-Propoxyphene napsylate is the 2-naphthalene sulfonic acid salt of propoxyphene, with the following molecular formula: C22H29NO2·C10H9O3S. It is characterized by its dextro-rotatory configuration and is a white crystalline powder that is freely soluble in water .

Pharmacokinetics

Absorption and Distribution

  • Peak plasma concentrations of propoxyphene are typically reached within 2 to 2.5 hours after oral administration .
  • The absorption rate of d-propoxyphene napsylate is slower compared to its hydrochloride counterpart, but this difference diminishes at therapeutic doses .

Metabolism

  • Propoxyphene undergoes extensive first-pass metabolism primarily in the liver, where it is metabolized to norpropoxyphene, which has a longer half-life (30-36 hours) compared to propoxyphene (6-12 hours) .
  • The major metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4-mediated N-demethylation .

Excretion

  • Approximately 20% to 25% of the administered dose is excreted in urine within 48 hours, mainly as free or conjugated norpropoxyphene .

Biological Activity

Analgesic Effects

  • Studies have shown that d-propoxyphene napsylate exhibits analgesic properties in animal models. In rodents, it produces significant analgesic effects, although it has been noted that the hydrochloride form may be more potent .
  • The analgesic activity appears to be mediated through central nervous system pathways, with nalorphine identified as an antagonist that can reverse its effects .

Lack of Antipyretic and Antitussive Activity

  • At subtoxic doses, d-propoxyphene napsylate does not demonstrate antipyretic or antitussive effects . This distinguishes it from other analgesics that may also provide these effects.

Case Studies and Clinical Observations

A review of case reports indicates that while d-propoxyphene napsylate has been effective for pain management, there have also been significant safety concerns associated with its use. For instance:

  • Accidental and Intentional Poisoning : Between 1970 and 1972, numerous cases of poisoning related to propoxyphene were reported, highlighting its potential for abuse and toxicity .
YearCases ReportedType of Poisoning
1970800Accidental
1971600Intentional
1972272Mixed Cases

Safety Profile

Toxicity

  • Acute toxicity studies indicate that both the hydrochloride and napsylate forms can lead to significant respiratory depression and other adverse effects at high doses .
  • In clinical settings, therapeutic doses have not shown demonstrable effects on respiration or blood pressure in humans; however, caution is advised due to the risk of overdose when combined with other central nervous system depressants .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

d-Propoxyphene napsylate acts as a central narcotic analgesic by interacting with mu-opioid receptors in the brain. It exhibits analgesic effects through its dextro-isomer while the levo-isomer has antitussive properties. Compared to propoxyphene hydrochloride, the napsylate salt formulation allows for better dosage stability and is less likely to be abused due to its lower solubility in water .

Pain Management

  • Mild to Moderate Pain Relief :
    • d-Propoxyphene napsylate is primarily prescribed for managing mild to moderate pain conditions. It is often combined with acetaminophen for enhanced analgesic efficacy .
    • The drug's formulation allows for stable liquid dosage forms and tablet formulations, making it versatile for patient administration .
  • Postoperative Pain Control :
    • Clinical studies indicate that d-propoxyphene napsylate can effectively manage postoperative pain, providing relief comparable to other opioid analgesics without significant respiratory depression at therapeutic doses .
  • Detoxification from Opioids :
    • Research has shown that d-propoxyphene napsylate can be beneficial in detoxification protocols for heroin addicts, producing morphine-like activity sufficient to alleviate withdrawal symptoms without significant toxicity at controlled doses .

Efficacy Studies

  • A study published in Archives of General Psychiatry reported that maximum doses of d-propoxyphene napsylate could produce effects comparable to low doses of morphine or methadone, suggesting its potential utility in opioid detoxification settings .
  • In animal studies, repeated doses of d-propoxyphene napsylate demonstrated a plateau effect on plasma concentrations after several administrations, indicating a predictable pharmacokinetic profile that supports its use in chronic pain management .

Toxicology Reports

  • Toxicological assessments have indicated that while acute lethal doses can be significant, chronic administration at therapeutic levels has been tolerated well in animal models with minimal adverse effects observed .
  • A notable case involved dogs administered high doses of d-propoxyphene napsylate over extended periods, which led to observable liver effects but was manageable at lower dosages .

Summary of Findings

Application AreaFindings
Pain ManagementEffective for mild to moderate pain; often combined with acetaminophen for enhanced efficacy.
Postoperative Pain ControlComparable efficacy to other opioids without significant respiratory side effects at therapeutic doses.
Detoxification from OpioidsCan alleviate withdrawal symptoms in opioid-dependent patients; effective morphine-like activity noted.
ToxicologyGenerally well-tolerated at therapeutic levels; adverse effects observed primarily at high dosages.

Eigenschaften

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPXFHVJUUSVLH-MYXGOWFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937986
Record name Propoxyphene napsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-78-2
Record name Propoxyphene napsylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17140-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxyphene napsylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxyphene napsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-2-sulphonic acid, compound with [S-(R*,S*)]-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOXYPHENE NAPSYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7IW35N3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
d-Propoxyphene napsylate hydrate
Reactant of Route 2
Reactant of Route 2
d-Propoxyphene napsylate hydrate
Reactant of Route 3
Reactant of Route 3
d-Propoxyphene napsylate hydrate
Reactant of Route 4
Reactant of Route 4
d-Propoxyphene napsylate hydrate
Reactant of Route 5
Reactant of Route 5
d-Propoxyphene napsylate hydrate
Reactant of Route 6
Reactant of Route 6
d-Propoxyphene napsylate hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.